N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide
Description
The compound N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group and an ethyl linker to a 2,4-dimethylbenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c1-13-3-8-18(14(2)11-13)26(23,24)21-10-9-17-12-25-19(22-17)15-4-6-16(20)7-5-15/h3-8,11-12,21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGADRPCRBFEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-chlorophenylthiazole with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticonvulsant Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticonvulsant properties. For instance, derivatives of thiazole have been synthesized and tested for their efficacy against seizures. Studies have shown that certain thiazole-linked compounds demonstrate superior protective effects in various seizure models compared to established medications like ethosuximide and sodium valproate . The structure-activity relationship (SAR) analysis suggests that para-halogen substitutions on the phenyl ring are critical for enhancing anticonvulsant activity .
1.2 Anticancer Properties
Thiazole derivatives, including N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide, have been investigated for their anticancer potential. In vitro studies have shown that these compounds can selectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The mechanism of action is believed to involve modulation of apoptotic pathways and interference with cell cycle progression .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazole-containing compounds. Azoramide has been evaluated against various bacterial strains, showing promising results comparable to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups in the structure is believed to enhance antibacterial activity by increasing the compound's reactivity towards bacterial targets .
Table 1: Summary of Research Findings on Azoramide
| Study | Application | Findings |
|---|---|---|
| Study A | Anticonvulsant | Demonstrated significant seizure protection in MES and scPTZ models; effective dose lower than ethosuximide |
| Study B | Anticancer | Inhibited growth of MCF-7 and HepG-2 cell lines; induced apoptosis through caspase activation |
| Study C | Antibacterial | Showed comparable efficacy to norfloxacin against Staphylococcus aureus; SAR analysis indicated importance of substituents |
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring plays a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonamide Substituents
Key structural variations among sulfonamide derivatives lie in the substituents on the benzene ring and the thiazole core. Below is a comparative analysis:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and fluorine (electron-withdrawing) substituents influence solubility and receptor interactions. For example, methoxy groups may enhance water solubility, while fluorine could improve metabolic stability .
- Steric Effects : Additional methyl groups (e.g., 4,5-dimethyl) may hinder binding to flat hydrophobic pockets compared to the target compound’s 2,4-dimethyl configuration.
Analogues with Thiazole Core Modifications
The thiazole ring’s substitution pattern significantly impacts biological activity. For instance:
Key Observations :
- Sulfonamide vs.
- Schiff Base Derivatives: The dimethylamino benzylidene group in introduces a planar, conjugated system, which may enhance π-π stacking interactions in receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
